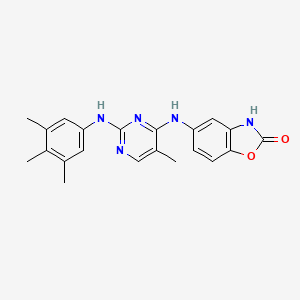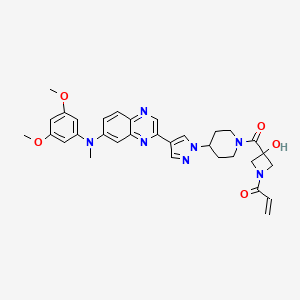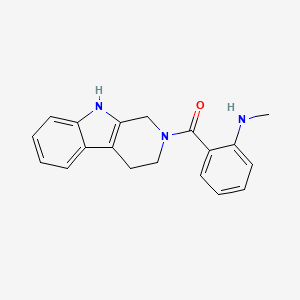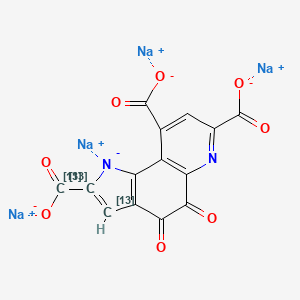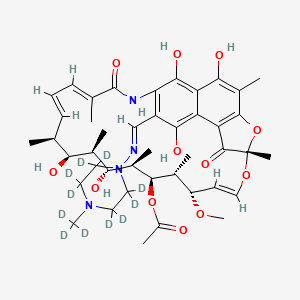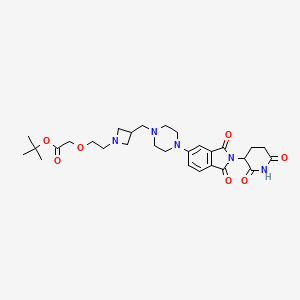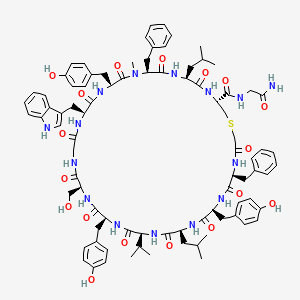
Parg-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Parg-IN-4 is an orally active and cell-permeable inhibitor of poly (ADP-ribose) glycohydrolase (PARG). This compound has shown significant potential in inhibiting tumor growth in mouse models and is primarily used in cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Parg-IN-4 involves the use of methylxanthine derivatives. Chemical library screening and optimization of these derivatives have led to the identification of this compound as a selective and bioavailable PARG inhibitor . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. it is known that the compound is synthesized under controlled laboratory conditions to ensure high purity and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
Parg-IN-4 primarily undergoes reactions related to its role as a PARG inhibitor. These reactions include:
Inhibition of poly (ADP-ribose) glycohydrolase (PARG): This reaction is crucial for its function in cancer research.
Interaction with DNA damage response pathways: This compound affects DNA repair mechanisms by inhibiting PARG.
Common Reagents and Conditions
The common reagents used in the synthesis and reactions involving this compound include methylxanthine derivatives and various solvents like dimethyl sulfoxide (DMSO). Reaction conditions often involve controlled temperatures and specific pH levels to ensure optimal activity .
Major Products Formed
The major product formed from the reactions involving this compound is the inhibition of PARG activity, leading to the accumulation of poly (ADP-ribose) and subsequent effects on DNA repair and tumor growth inhibition .
Wissenschaftliche Forschungsanwendungen
Parg-IN-4 has a wide range of scientific research applications, including:
Cancer Research: This compound is used to study the inhibition of tumor growth in various cancer models.
DNA Repair Studies: The compound is utilized to investigate the role of PARG in DNA repair mechanisms and the cellular response to DNA damage.
Drug Development: This compound serves as a lead compound for developing new cancer therapies targeting PARG.
Wirkmechanismus
Parg-IN-4 exerts its effects by inhibiting poly (ADP-ribose) glycohydrolase (PARG), an enzyme responsible for degrading poly (ADP-ribose) chains. By inhibiting PARG, this compound leads to the accumulation of poly (ADP-ribose), which interferes with DNA repair processes and promotes cancer cell death . The molecular targets and pathways involved include the DNA damage response and repair pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Olaparib: A poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer treatment.
Niraparib: Another PARP inhibitor with applications in cancer therapy.
Uniqueness of Parg-IN-4
This compound is unique in its specific inhibition of PARG, whereas compounds like Olaparib and Niraparib target PARP. This distinction allows this compound to be used in research focused on the role of PARG in DNA repair and cancer cell survival .
Eigenschaften
Molekularformel |
C20H25F2N7O2S2 |
|---|---|
Molekulargewicht |
497.6 g/mol |
IUPAC-Name |
1-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-4-[(3S,5S)-3,5-dimethylpiperazin-1-yl]-N-(1-methylcyclopropyl)indazole-6-sulfonamide |
InChI |
InChI=1S/C20H25F2N7O2S2/c1-11-9-28(10-12(2)24-11)15-6-13(33(30,31)27-20(3)4-5-20)7-16-14(15)8-23-29(16)19-26-25-18(32-19)17(21)22/h6-8,11-12,17,24,27H,4-5,9-10H2,1-3H3/t11-,12-/m0/s1 |
InChI-Schlüssel |
AQOUTSJIZZVANZ-RYUDHWBXSA-N |
Isomerische SMILES |
C[C@H]1CN(C[C@@H](N1)C)C2=CC(=CC3=C2C=NN3C4=NN=C(S4)C(F)F)S(=O)(=O)NC5(CC5)C |
Kanonische SMILES |
CC1CN(CC(N1)C)C2=CC(=CC3=C2C=NN3C4=NN=C(S4)C(F)F)S(=O)(=O)NC5(CC5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


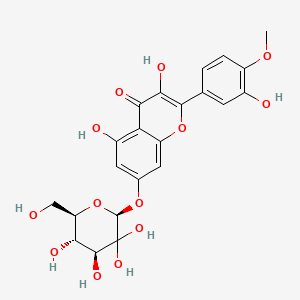
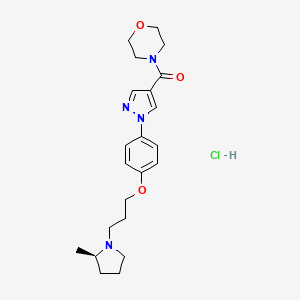

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B12375655.png)
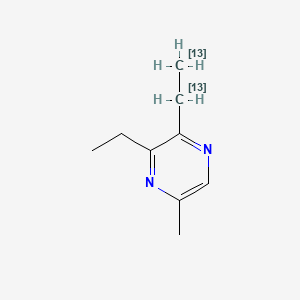
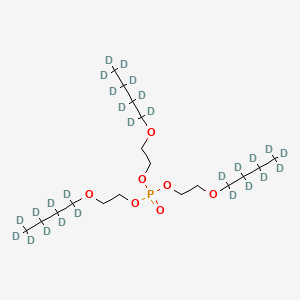
![N-[(2S)-1-[[(1S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B12375674.png)
